molecular formula C21H19BrN4O4 B11569631 1-(4-bromobenzyl)-8-(4-methoxyphenoxy)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione

1-(4-bromobenzyl)-8-(4-methoxyphenoxy)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11569631
M. Wt: 471.3 g/mol
InChI Key: IWGCCEFGJFBUIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-BROMOPHENYL)METHYL]-8-(4-METHOXYPHENOXY)-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that combines bromophenyl, methoxyphenoxy, and tetrahydropurine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-BROMOPHENYL)METHYL]-8-(4-METHOXYPHENOXY)-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Bromination: Introduction of the bromine atom into the phenyl ring.

    Methoxylation: Addition of the methoxy group to the phenoxy ring.

    Cyclization: Formation of the tetrahydropurine ring structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-[(4-BROMOPHENYL)METHYL]-8-(4-METHOXYPHENOXY)-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Conditions vary depending on the substituent being introduced, but often involve nucleophilic or electrophilic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(4-BROMOPHENYL)METHYL]-8-(4-METHOXYPHENOXY)-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-BROMOPHENYL)METHYL]-8-(4-METHOXYPHENOXY)-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-BROMOPHENYL)-1-ETHANOL: A simpler compound with a bromophenyl group and an ethanol moiety.

    4-BROMOPHENYL METHYL SULFOXIDE: Contains a bromophenyl group and a sulfoxide functional group.

    4-BROMOPHENYL METHYL SULFONE: Similar to the sulfoxide but with a sulfone group.

Uniqueness

1-[(4-BROMOPHENYL)METHYL]-8-(4-METHOXYPHENOXY)-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its complex structure, which combines multiple functional groups and ring systems

Properties

Molecular Formula

C21H19BrN4O4

Molecular Weight

471.3 g/mol

IUPAC Name

1-[(4-bromophenyl)methyl]-8-(4-methoxyphenoxy)-3,7-dimethylpurine-2,6-dione

InChI

InChI=1S/C21H19BrN4O4/c1-24-17-18(23-20(24)30-16-10-8-15(29-3)9-11-16)25(2)21(28)26(19(17)27)12-13-4-6-14(22)7-5-13/h4-11H,12H2,1-3H3

InChI Key

IWGCCEFGJFBUIB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=C1OC3=CC=C(C=C3)OC)N(C(=O)N(C2=O)CC4=CC=C(C=C4)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.